![molecular formula C12H14O3S B3068302 Cyclopent-3-en-1-yl 4-methylbenzenesulfonate CAS No. 36367-85-8](/img/structure/B3068302.png)
Cyclopent-3-en-1-yl 4-methylbenzenesulfonate
Overview
Description
Cyclopent-3-en-1-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C12H14O3S and a molecular weight of 238.30 . It is used in research and is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of Cyclopent-3-en-1-yl 4-methylbenzenesulfonate is represented by the SMILES string: O=S(OC1CC=CC1)(C2=CC=C©C=C2)=O . This indicates that the compound contains a cyclopentene ring attached to a 4-methylbenzenesulfonate group.Scientific Research Applications
Synthesis and Structural Analysis
- Cyclopent-3-en-1-yl 4-methylbenzenesulfonate, as an intermediate, has been utilized in the synthesis of various complex organic compounds. For example, in the synthesis of betulin 3,28-di-O-tosylate, it plays a role in forming a complex structure with multiple cyclohexane and cyclopentane rings (Peipiņš et al., 2014).
Chemical Synthesis and Catalysis
- The compound is also used in the preparation of alkylidenecyclopropanes, serving as an intermediate for the synthesis of alicyclic systems through metal-catalyzed carbocyclization and cycloisomerization reactions. This demonstrates its utility in facilitating complex chemical transformations (Ojo et al., 2014).
Reactivity Studies
- Reactivity studies with cyclopent-3-en-1-yl 4-methylbenzenesulfonate have been performed to understand its interaction with different nucleophiles. Such studies help in predicting its behavior in various chemical processes and its potential applications in the synthesis of diverse organic molecules (Forcellini et al., 2015).
Application in Organic Chemistry
- In organic chemistry, cyclopent-3-en-1-yl 4-methylbenzenesulfonate is used in rearrangement reactions, which are fundamental for creating new molecular structures. Such rearrangements have been studied for their applications in synthesizing novel compounds (Closson & Kwiatkowski, 1965).
Use in Medicinal Chemistry
- The compound finds applications in medicinal chemistry, such as in the synthesis of multifunctional drug candidates. Its structural properties enable the formation of complex molecules with potential therapeutic applications (Li et al., 2014).
Industrial Applications
- Cyclopent-3-en-1-yl 4-methylbenzenesulfonate is also used in industrial applications like the synthesis of antioxidants for lubricating oils. This demonstrates its versatility and utility in various industrial processes (Habib et al., 2014).
Environmental Chemistry
- The compound's role in environmental chemistry is highlighted through its use in the study of corrosion inhibition, indicating its potential in protecting metals against corrosion (Ehsani et al., 2015).
properties
IUPAC Name |
cyclopent-3-en-1-yl 4-methylbenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3S/c1-10-6-8-12(9-7-10)16(13,14)15-11-4-2-3-5-11/h2-3,6-9,11H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAUUFGVZBARFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC=CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.